molecular formula C11H15N3O3 B13902852 Tert-butyl 4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate

Tert-butyl 4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate

Cat. No.: B13902852
M. Wt: 237.25 g/mol
InChI Key: HCOSIFHESYXLKF-UHFFFAOYSA-N
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Description

Tert-butyl 4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core with a tert-butyl ester at position 5 and a ketone group at position 2. This structure is frequently employed as an intermediate in medicinal chemistry, particularly in the synthesis of small-molecule modulators targeting receptors like the metabotropic glutamate receptor 3 (mGlu3) . The tert-butyl group enhances steric protection of the ester moiety, improving stability during synthetic transformations such as Suzuki-Miyaura couplings or brominations .

The compound is synthesized via multi-step protocols, often starting from pyrazole-3-carboxylic acids. Key steps include amide bond formation, pyrazine ring closure, and dehydration, with intermediates like 7-hydroxy- or 7-methoxy-substituted derivatives isolated during the process . Its structural versatility allows for modifications at positions 3, 6, and 7, enabling tailored pharmacological or physicochemical properties.

Properties

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

tert-butyl 4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate

InChI

InChI=1S/C11H15N3O3/c1-11(2,3)17-10(16)13-6-7-14-8(9(13)15)4-5-12-14/h4-5H,6-7H2,1-3H3

InChI Key

HCOSIFHESYXLKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=CC=N2)C1=O

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis typically follows these stages:

  • Step 1: Construction of the Pyrazolo[1,5-a]pyrazine Core

    Starting from substituted pyrazine or pyrazole precursors, ring fusion is achieved via condensation or cyclization reactions. For example, intermediates such as tert-butyl (6S)-3-iodo-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate have been prepared by iodination of the pyrazolo[1,5-a]pyrazine scaffold, indicating the feasibility of functionalizing the core ring system.

  • Step 2: Introduction of the tert-Butyl Ester Group

    The tert-butyl ester at the 5-carboxylate position is commonly introduced by esterification of the corresponding carboxylic acid or by using tert-butyl protecting groups during earlier synthetic steps. This protects the acid functionality and allows for selective transformations elsewhere on the molecule.

  • Step 3: Installation of the 4-oxo Functionality

    The 4-oxo group can be introduced via oxidation of the corresponding dihydro derivative or by using appropriate keto-functionalized precursors. Oxidative conditions or selective functional group interconversions are employed to achieve this.

Specific Synthetic Example from Patent Literature

A representative synthetic sequence from patent WO2018011163A1 outlines preparation steps for related 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine derivatives, which can be adapted for the target compound:

Step Number Reaction Description Key Reagents/Conditions Outcome/Intermediate
1 Preparation of tert-butyl N-[(1S)-2-[methoxy(methyl)amino]-1-methyl-2-oxoethyl]carbamate Standard carbamate formation reagents Protected amino acid derivative
2 Formation of 3-iodo intermediate via iodination Iodine reagents, base tert-butyl 3-iodo-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate
3 Functional group transformations (e.g., sulfonamide, thiazolidinyl derivatives) Various nucleophiles, catalysts (CuI, bases) Diversely substituted pyrazolo[1,5-a]pyrazine derivatives
4 Oxidation or hydrolysis to introduce keto group at position 4 Oxidants like KMnO4 or acidic hydrolysis Target 4-oxo compound

This sequence demonstrates the modular approach to assemble the pyrazolo[1,5-a]pyrazine core, install the tert-butyl ester, and functionalize the 4-position with an oxo group.

Alternative Approaches from Related Pyrazolo Derivatives

Studies on pyrazolo[1,5-a]thieno[2,3-c]pyrimidines and other fused heterocycles suggest the following synthetic tactics that may be applicable:

  • Starting from hydrazino derivatives of aminopyrazines, cyclization with electrophilic reagents such as ethoxymethylenemalononitrile or cyanoacrylates forms the fused heterocyclic ring.

  • Subsequent hydrolysis and oxidation steps convert nitrile or ester groups into carboxamides or carboxylates, which can be protected as tert-butyl esters.

  • Halogenation, reduction, and alkylation reactions on intermediates allow further functionalization, including introduction of the 4-oxo group.

These methods highlight the flexibility in building the fused heterocyclic scaffold and installing key functional groups.

Analytical Data and Characterization

While specific analytical data for this compound are sparse, related compounds have been characterized by:

Summary Table of Preparation Methods

Method Aspect Description References
Core Formation Cyclization from hydrazino or aminopyrazine precursors using electrophilic reagents
tert-Butyl Ester Introduction Esterification or use of tert-butyl carbamate protecting groups
4-oxo Group Installation Oxidation of dihydro intermediates or use of keto precursors
Functionalization Halogenation, alkylation, sulfonamide formation for diversification
Characterization NMR, MS, IR, elemental analysis confirming structure

Chemical Reactions Analysis

Tert-butyl 4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Unfortunately, the provided search results do not contain sufficient information to create a detailed article focusing solely on the applications of "Tert-butyl 4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate". However, based on the search results, here's what can be gathered regarding pyrazine compounds and related compounds:

Related Compounds and Their Applications:

  • tert-Butyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate: This compound has a molecular weight of 223.27 and its molecular formula is C11H17N3O2 . It should be stored sealed in a dry room at room temperature .
  • tert-Butyl 3-(4,4,5,5-tetramethyl-l,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[l,5-a]pyrazine-5-carboxylate: This compound is mentioned in a patent for pyrazine compounds used in the treatment of infectious diseases .
  • 5-Bromo-2,3-difluoro-4-methoxyphenylboronic acid: This is an organoboron compound used in organic synthesis, specifically in Suzuki-Miyaura cross-coupling reactions, to form carbon-carbon bonds. It can modulate biochemical pathways and has shown potential in enzyme inhibition, cell signaling modulation, and therapeutic applications.
  • tert-butyl 7'-oxo-6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-a]imidazole]-1-carboxylate: It has a purity of 95% and should be stored at 4 degrees Celsius .

Mechanism of Action

The mechanism of action of tert-butyl 4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of tert-butyl 4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate, highlighting structural variations and their implications:

Compound Name Substituents/Modifications Molecular Weight Key Properties/Findings Reference
(R)-tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate C-6: methyl; Stereochemistry: (R) 238.29 Higher mGlu3 receptor NAM activity vs. (S)-isomer; IC50: 392 nM for analog compound 2350
tert-Butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate C-3: bromine 302.17 Used in Suzuki couplings; UPLC-MS m/z: 392 [M+H]+
Methyl 5-(4-fluorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate C-5: 4-fluorobenzyl; C-2: methyl ester 319.31 Potential medicinal applications; structural emphasis on lipophilicity and H-bonding
5-Tert-butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate C-5: tert-butyl; C-7: ethyl ester 295.33 Dual ester functionality; reduced steric hindrance compared to mono-substituted analogs
tert-Butyl 2-amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate C-2: amino group 238.29 Enhanced solubility due to polar amino group; storage at 2–8°C

Key Observations:

Substituent Effects on Bioactivity :

  • The (R)-methyl substituent at C-6 significantly enhances mGlu3 receptor negative allosteric modulator (NAM) activity compared to the (S)-isomer, underscoring the role of stereochemistry in receptor binding .
  • Bromine at C-3 facilitates cross-coupling reactions (e.g., with boronic acids), enabling diversification of the pyrazolo[1,5-a]pyrazine scaffold .

Physicochemical Properties: The tert-butyl group at C-5 improves metabolic stability but reduces water solubility, as seen in analogs requiring storage under anhydrous conditions . Polar groups like amino (C-2) or hydroxy (C-7) enhance solubility but may compromise membrane permeability .

Synthetic Utility :

  • The tert-butyl ester is selectively cleavable under acidic conditions (e.g., HCl/dioxane), enabling sequential functionalization .
  • Compounds with boronic ester substituents (e.g., tert-butyl (6R)-6-isopropyl-3-boronate derivatives) serve as intermediates in targeted drug discovery .

Biological Activity

Tert-butyl 4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antiviral and antimicrobial research. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N4O2C_{11}H_{14}N_{4}O_{2} with a molecular weight of approximately 238.29 g/mol. The compound features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. Synthetic pathways often focus on modifying the carboxylate and ketone functionalities to enhance biological activity. For example, one study reported the synthesis of various substituted derivatives which were evaluated for their inhibitory effects on HIV-1 integrase, showcasing the importance of structural modifications in enhancing potency .

Antiviral Activity

Research has demonstrated that derivatives of the pyrazolo[1,5-a]pyrazine scaffold exhibit notable antiviral properties. A key study indicated that certain compounds in this class inhibit HIV-1 integrase with IC50 values as low as 74 nM, significantly impacting viral replication . This suggests that this compound could be a promising candidate for further development as an antiviral agent.

Antimicrobial Properties

In addition to its antiviral activity, related compounds have shown effectiveness against Mycobacterium tuberculosis by targeting pantothenate synthetase (PS), an essential enzyme for bacterial survival. A series of derivatives were synthesized and evaluated for their inhibitory activity against PS with promising results . This highlights the potential of this compound in combating resistant bacterial strains.

Study on HIV-1 Integrase Inhibition

A detailed investigation into the structure-activity relationship (SAR) of pyrazolo[1,5-a]pyrazines revealed that specific substituents enhance binding affinity to the integrase active site. The lead compound demonstrated significant inhibition of both integrase-catalyzed strand transfer and HIV replication in cellular models .

Antimycobacterial Activity Assessment

In another study focusing on Mycobacterium tuberculosis, researchers synthesized a range of pyrazolo derivatives and assessed their activity against non-replicating persistent forms of the bacteria. The results indicated that some compounds exhibited IC50 values in the low micromolar range against PS, suggesting potential therapeutic applications for treating tuberculosis .

Summary Table of Biological Activities

Activity Type Target IC50 Value Reference
HIV-1 Integrase InhibitionIntegrase catalytic activity74 nM
Antimycobacterial ActivityPantothenate synthetaseLow micromolar

Q & A

Q. What are the key considerations for optimizing the synthesis of tert-butyl 4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate?

Methodological Answer: Synthetic optimization often involves selecting appropriate protecting groups and reaction conditions. For example, bromination at position 7 of the pyrazolo[1,5-a]pyrazine core can be achieved using N-bromosuccinimide (NBS) in anhydrous acetonitrile, with careful control of stoichiometry (NBS:substrate ratio ~1:1) and reaction time (3 hours at room temperature) to minimize side reactions . Tert-butyl carboxylate groups are frequently used due to their stability under basic conditions and ease of deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) .

Q. How can researchers characterize the regioselectivity of functionalization in dihydropyrazolo-pyrazine derivatives?

Methodological Answer: Regioselectivity is confirmed via NMR and X-ray crystallography. For instance, bromination at position 7 (vs. other positions) in pyrazolo[1,5-a]pyrazine derivatives is validated by distinct 1H^1H NMR shifts (e.g., downfield shifts for protons adjacent to electronegative substituents) and crystallographic data . Computational modeling (DFT) can also predict reactive sites by analyzing electron density distributions.

Q. What analytical techniques are critical for verifying the purity and structure of this compound?

Methodological Answer:

  • HPLC-MS : To assess purity (>95%) and confirm molecular weight.
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify functional groups and stereochemistry. For example, tert-butyl groups exhibit characteristic singlet peaks at ~1.4 ppm in 1H^1H NMR .
  • IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1700 cm1^{-1}) and NH/OH bonds if present .

Advanced Research Questions

Q. How can catalytic systems influence the synthesis of derivatives from this compound?

Methodological Answer: Palladium-based catalysts (e.g., Pd(OAc)2_2/XPhos) enable cross-coupling reactions, such as Buchwald-Hartwig amination, to introduce aryl/heteroaryl groups. For example, coupling with 5-(4-methylpiperazin-1-yl)pyridin-2-amine in dioxane at 80–100°C under inert atmospheres achieves high yields (~85%) . Catalyst loading (1–5 mol%) and ligand selection are critical for minimizing side products.

Q. What strategies resolve contradictions in spectral data for intermediates or derivatives?

Methodological Answer:

  • Isolation and Re-analysis : Purify intermediates via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) to remove impurities that skew NMR/MS data .
  • Variable-Temperature NMR : Resolve overlapping peaks caused by conformational flexibility .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas for ambiguous fragments (e.g., distinguishing [M+H]+^+ from isobaric species) .

Q. How do researchers address low yields in deprotection of tert-butyl carboxylate groups?

Methodological Answer: TFA-mediated deprotection in DCM (e.g., 2 hours at room temperature) typically achieves >90% efficiency. Low yields may arise from incomplete reaction due to steric hindrance; adding a scavenger like triisopropylsilane (TIPS) can improve cleavage by stabilizing carbocation intermediates . Post-deprotection, neutralization with NaHCO3_3 and extraction with DCM ensures product stability .

Q. What are the challenges in achieving enantiomeric purity for chiral derivatives of this compound?

Methodological Answer: Chiral resolution requires:

  • Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in hydrogenation steps to induce enantioselectivity .
  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB and validate purity via optical rotation .
  • Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) can enhance enantiomeric excess (ee >98%) .

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